2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde
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Overview
Description
2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde is an organic compound with the molecular formula C8H7F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoroethyl group and the carbaldehyde functional group makes this compound unique and of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde involves the reaction of pyridine-4-carbaldehyde with 1,1-difluoroethane in the presence of a base. The reaction typically occurs under mild conditions and can be catalyzed by various transition metals .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through distillation or crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(1,1-Difluoroethyl)pyridine-4-carboxylic acid.
Reduction: 2-(1,1-Difluoroethyl)pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde involves its interaction with various molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Difluoroethyl)pyridine-4-carboxylic acid
- 2-(1,1-Difluoroethyl)pyridine-4-carbonitrile
- 4-(1,1-Difluoroethyl)pyridine-2-carbaldehyde
Uniqueness
2-(1,1-Difluoroethyl)pyridine-4-carbaldehyde is unique due to the specific positioning of the difluoroethyl and carbaldehyde groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H7F2NO |
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Molecular Weight |
171.14 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7F2NO/c1-8(9,10)7-4-6(5-12)2-3-11-7/h2-5H,1H3 |
InChI Key |
MHZGIYDGBDGRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)C=O)(F)F |
Origin of Product |
United States |
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